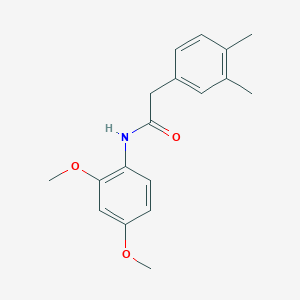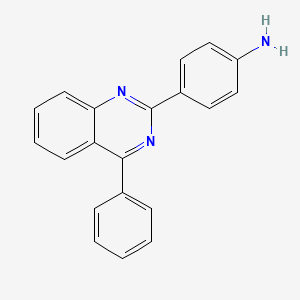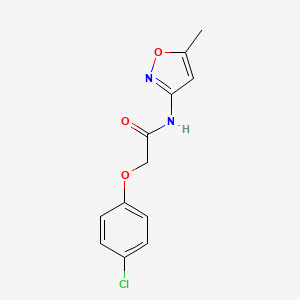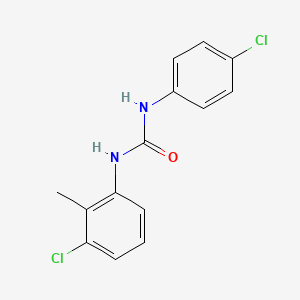![molecular formula C14H14N4O2 B5688846 6-(2-aminophenyl)-1,3-dimethyl-1H-pyrrolo[3,4-d]pyrimidine-2,4(3H,6H)-dione](/img/structure/B5688846.png)
6-(2-aminophenyl)-1,3-dimethyl-1H-pyrrolo[3,4-d]pyrimidine-2,4(3H,6H)-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-(2-aminophenyl)-1,3-dimethyl-1H-pyrrolo[3,4-d]pyrimidine-2,4(3H,6H)-dione, also known as PP2, is a synthetic compound that has been extensively studied for its potential applications in scientific research. PP2 is a selective inhibitor of Src family kinases, which are involved in various cellular processes such as cell growth, differentiation, and migration.
Mécanisme D'action
6-(2-aminophenyl)-1,3-dimethyl-1H-pyrrolo[3,4-d]pyrimidine-2,4(3H,6H)-dione binds to the ATP-binding site of Src family kinases and inhibits their activity by preventing the transfer of phosphate groups to downstream targets. This results in the suppression of cellular processes that are regulated by Src family kinases, such as cell growth, differentiation, and migration. 6-(2-aminophenyl)-1,3-dimethyl-1H-pyrrolo[3,4-d]pyrimidine-2,4(3H,6H)-dione has been shown to be a selective inhibitor of Src family kinases, and its specificity has been confirmed by various biochemical and cellular assays.
Biochemical and Physiological Effects
6-(2-aminophenyl)-1,3-dimethyl-1H-pyrrolo[3,4-d]pyrimidine-2,4(3H,6H)-dione has been shown to have various biochemical and physiological effects in vitro and in vivo. In vitro studies have demonstrated that 6-(2-aminophenyl)-1,3-dimethyl-1H-pyrrolo[3,4-d]pyrimidine-2,4(3H,6H)-dione inhibits the proliferation, migration, and invasion of cancer cells, as well as the production of inflammatory cytokines in immune cells. In vivo studies have shown that 6-(2-aminophenyl)-1,3-dimethyl-1H-pyrrolo[3,4-d]pyrimidine-2,4(3H,6H)-dione suppresses tumor growth and metastasis in animal models of cancer, and reduces inflammation in animal models of inflammatory disorders.
Avantages Et Limitations Des Expériences En Laboratoire
6-(2-aminophenyl)-1,3-dimethyl-1H-pyrrolo[3,4-d]pyrimidine-2,4(3H,6H)-dione has several advantages as a tool for scientific research. It is a selective inhibitor of Src family kinases, which allows for the specific study of their role in cellular processes. 6-(2-aminophenyl)-1,3-dimethyl-1H-pyrrolo[3,4-d]pyrimidine-2,4(3H,6H)-dione has also been extensively characterized in terms of its physical and chemical properties, which facilitates its use in various experimental settings. However, there are also limitations to the use of 6-(2-aminophenyl)-1,3-dimethyl-1H-pyrrolo[3,4-d]pyrimidine-2,4(3H,6H)-dione in lab experiments. Its potency and selectivity may vary depending on the experimental conditions, and its effects may be influenced by other signaling pathways and cellular processes.
Orientations Futures
There are several future directions for research on 6-(2-aminophenyl)-1,3-dimethyl-1H-pyrrolo[3,4-d]pyrimidine-2,4(3H,6H)-dione and its potential applications in scientific research. One area of focus is the development of more potent and selective inhibitors of Src family kinases, which may have improved therapeutic efficacy and reduced side effects. Another area of focus is the identification of novel targets and signaling pathways that are regulated by Src family kinases, which may provide new insights into the role of these kinases in cellular processes. Additionally, the use of 6-(2-aminophenyl)-1,3-dimethyl-1H-pyrrolo[3,4-d]pyrimidine-2,4(3H,6H)-dione and other Src family kinase inhibitors in combination with other therapies, such as chemotherapy and immunotherapy, may have synergistic effects and improve patient outcomes.
Méthodes De Synthèse
6-(2-aminophenyl)-1,3-dimethyl-1H-pyrrolo[3,4-d]pyrimidine-2,4(3H,6H)-dione is synthesized by the reaction of 2-amino-5-bromo-3-methylbenzoic acid with 2,6-dimethylpyridine-3,5-dicarboxylic acid anhydride. The resulting product is then treated with hydrazine hydrate to obtain 6-(2-aminophenyl)-1,3-dimethyl-1H-pyrrolo[3,4-d]pyrimidine-2,4(3H,6H)-dione in high yield and purity. The synthesis method of 6-(2-aminophenyl)-1,3-dimethyl-1H-pyrrolo[3,4-d]pyrimidine-2,4(3H,6H)-dione has been optimized to improve its efficiency and reduce the production of impurities.
Applications De Recherche Scientifique
6-(2-aminophenyl)-1,3-dimethyl-1H-pyrrolo[3,4-d]pyrimidine-2,4(3H,6H)-dione has been widely used in scientific research as a tool to study the role of Src family kinases in various cellular processes. Src family kinases are involved in the regulation of cell growth, differentiation, and migration, and their dysregulation has been implicated in the development of various diseases such as cancer and inflammatory disorders. 6-(2-aminophenyl)-1,3-dimethyl-1H-pyrrolo[3,4-d]pyrimidine-2,4(3H,6H)-dione has been shown to inhibit the activity of Src family kinases in vitro and in vivo, leading to the suppression of cellular processes such as proliferation, migration, and invasion.
Propriétés
IUPAC Name |
6-(2-aminophenyl)-1,3-dimethylpyrrolo[3,4-d]pyrimidine-2,4-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N4O2/c1-16-12-8-18(11-6-4-3-5-10(11)15)7-9(12)13(19)17(2)14(16)20/h3-8H,15H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FTSXEXGEBABPTN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=CN(C=C2C(=O)N(C1=O)C)C3=CC=CC=C3N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Cambridge id 6736783 | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-[4-methyl-5-(1H-1,2,4-triazol-1-ylmethyl)-4H-1,2,4-triazol-3-yl]-1-[(1-propyl-1H-imidazol-2-yl)methyl]piperidine](/img/structure/B5688767.png)
![3-{5-[3-(3,5-dimethyl-1H-pyrazol-1-yl)benzyl]-5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepin-2-yl}propanoic acid](/img/structure/B5688779.png)

![2-(2,5-dioxo-1-imidazolidinyl)-N-(1-imidazo[2,1-b][1,3]thiazol-6-ylethyl)acetamide](/img/structure/B5688794.png)
![methyl 4-[(4-allyl-2-methoxyphenoxy)methyl]benzoate](/img/structure/B5688797.png)


![N-(4-{[(4-fluorophenyl)amino]sulfonyl}phenyl)butanamide](/img/structure/B5688813.png)
![1-[(2-methyl-1,3-thiazol-4-yl)methyl]-4-(2,3,4,5-tetrahydro-1-benzoxepin-4-ylcarbonyl)piperazine](/img/structure/B5688821.png)

![8-[(5-isopropyl-1,2,4-oxadiazol-3-yl)methyl]-1-methyl-2-oxo-1,8-diazaspiro[4.5]decane-4-carboxylic acid](/img/structure/B5688858.png)
![2-butyl-N-[1-(3-methyl-1,2,4-oxadiazol-5-yl)propyl]-1,3-benzoxazole-5-carboxamide](/img/structure/B5688863.png)

![N-cyclopropyl-2-[(7-methyl-4-oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-9-yl)oxy]acetamide](/img/structure/B5688893.png)